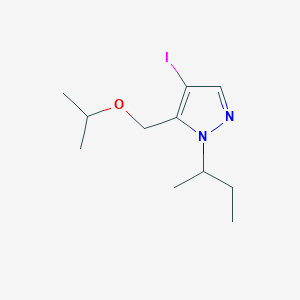

1-sec-butyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-sec-butyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using a specific method. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research are discussed in detail below.

Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques : Room temperature ICl-induced dehydration/iodination has been used to synthesize functionally substituted 1-acyl-4-iodo-1H-pyrazoles (Waldo, Mehta, & Larock, 2008).

- Characterization of Pyrazole Derivatives : Detailed NMR chemical shifts studies have been conducted for various pyrazole derivatives, providing insights into their structural properties (Cabildo, Claramunt, & Elguero, 1984).

Catalytic and Bioactive Properties

- Catalytic Activity : Polynuclear copper(I) pyrazolate complexes have shown catalytic activities in cyclopropanation reactions of olefins (Maspero, Brenna, Galli, & Penoni, 2003).

- Bioactivity : Novel 5,6-dihydropyrrolo[3,4-c]pyrazol-4-(1H)one derivatives have been synthesized for their inhibitory activity against plant pathogenic fungi (Wang, Chen, Zhang, Zhao, & Yang, 2015).

Structural Analysis and Applications

- Structural Chameleon Nature : Studies on metalated 1-(p-methoxybenzyl)pyrazole revealed its ability to mutate into different regioisomers, highlighting its structural versatility (Ondi & Schlosser, 2006).

- Synthesis of Substituted Pyrazoles : Research has been conducted on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, demonstrating different regioselectivity based on reaction conditions (Martins, Marzari, Frizzo, Zanatta, Buriol, Andrade, Zanatta, & Bonacorso, 2012).

Miscellaneous Applications

- Insecticidal Activity : Novel 1-alkyl-3-sulfonyloxypyrazole-4-carboxamide derivatives were synthesized and evaluated for high insecticidal activity (Ohno, Nagaoka, Hirai, Uchida, Kochi, Yamada, & Tokumura, 2010).

- Novel Synthetic Routes : Research has been conducted on new methods for synthesizing 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, a versatile intermediate for preparing pyrazole derivatives (Bobko, Kaura, Evans, & Su, 2012).

properties

IUPAC Name |

1-butan-2-yl-4-iodo-5-(propan-2-yloxymethyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19IN2O/c1-5-9(4)14-11(7-15-8(2)3)10(12)6-13-14/h6,8-9H,5,7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHGYIZBWNFIOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(C=N1)I)COC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-sec-butyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2380712.png)

![N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380713.png)

![3-{5-[(4-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2380716.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2380718.png)

![1-[2-(1,5-Dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B2380721.png)

![2-[2-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxidanylidene-ethyl]sulfanyl-8-methyl-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2380726.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2380727.png)

![2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2380730.png)